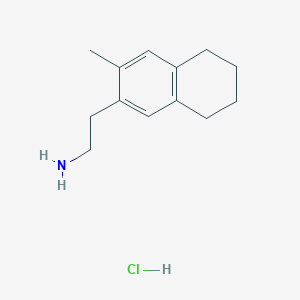

2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride

Description

2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine hydrochloride is a substituted ethanamine derivative featuring a partially saturated naphthalene (tetrahydronaphthalene) ring system. The compound combines an ethylamine backbone with a 3-methyl-substituted tetrahydronaphthalen-2-yl group, which confers rigidity and lipophilicity. The hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name |

2-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14;/h8-9H,2-7,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCKZFLKHGVNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of key structural analogs is provided below:

Pharmacological and Biochemical Comparisons

- HSP90 Inhibition: Indole-based ethanamine derivatives (e.g., 2-(5-methyl-1H-indol-3-yl)ethanamine hydrochloride) exhibit antiplasmodial activity and bind HSP90 via hydrogen bonds to GLU527 and TYR604 .

- Synthetic Accessibility : Compounds like 2-(thiophen-2-yl)ethanamine hydrochloride are synthesized via catalytic reduction of acetamides . The tetrahydronaphthalene analog may require more complex synthetic routes due to steric hindrance.

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, diphenhydramine hydrochloride has a solubility of ~50 mg/mL in water , while indole derivatives (e.g., ) show moderate solubility. The tetrahydronaphthalene analog’s solubility is expected to be lower due to increased hydrophobicity.

- Stability: Impurities in ethanamine derivatives (e.g., 2-(pyridin-2-yl)ethanol in betahistine hydrochloride tablets ) highlight the need for rigorous quality control. The tetrahydronaphthalene compound’s stability under storage (e.g., room temperature, dry conditions) aligns with analogs like 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride .

Biological Activity

The compound 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine; hydrochloride , often referred to as a derivative of tetrahydronaphthalene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H19N·HCl

- Molecular Weight : 273.80 g/mol

- CAS Number : 1931575-64-2

The biological activity of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine; hydrochloride is primarily attributed to its interactions with various neurotransmitter systems and potential anti-cancer properties. The compound is believed to act as a monoamine neurotransmitter modulator, influencing dopamine and norepinephrine pathways.

1. Antidepressant Effects

Studies have indicated that compounds structurally related to tetrahydronaphthalene show promise as antidepressants. The mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft.

2. Antitumor Activity

Research has demonstrated that 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine; hydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit cell proliferation in colon carcinoma (HCT-15) with an IC50 value indicating significant potency.

3. Neuroprotective Properties

The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. Its potential to modulate neuroinflammation and oxidative stress pathways suggests therapeutic applications in conditions like Alzheimer's disease.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various tetrahydronaphthalene derivatives for their antidepressant-like effects in animal models. The results indicated that specific modifications to the tetrahydronaphthalene structure enhanced MAO inhibition and improved behavioral outcomes in depression models .

Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation into the cytotoxic effects of naphthalene derivatives on cancer cells, researchers found that 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine; hydrochloride significantly reduced cell viability in multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of the tetrahydronaphthalene moiety for activity .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine hydrochloride?

The synthesis typically involves coupling a tetrahydronaphthalene precursor with an ethanamine moiety under controlled conditions. Key steps include:

- Ring hydrogenation : Partial saturation of the naphthalene ring to form the tetrahydronaphthalene core.

- Amination : Introduction of the ethanamine group via nucleophilic substitution or reductive amination.

- Hydrochloride salt formation : Reaction with HCl in polar solvents like ethanol or methanol.

Critical parameters include temperature (40–60°C for amination), solvent choice (methanol for solubility), and catalyst selection (e.g., palladium for hydrogenation). Reaction yields (~60–75%) depend on purity of intermediates and avoidance of side reactions like over-hydrogenation .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

- NMR spectroscopy : Confirm the presence of the tetrahydronaphthalene methyl group (δ 1.2–1.4 ppm) and ethanamine protons (δ 2.6–3.0 ppm).

- Mass spectrometry : Verify the molecular ion peak at m/z 235.3 (free base) and chloride adducts .

Advanced Research Questions

Q. Q3. How can contradictory data in receptor-binding assays be resolved for this compound?

Contradictions often arise from:

- Receptor subtype selectivity : The compound may interact differentially with serotonin (5-HT2A) vs. dopamine (D2) receptors.

- Experimental conditions : Variations in buffer pH (7.4 vs. 6.8) or ionic strength can alter binding affinity.

Methodological recommendations :- Use radioligand displacement assays with standardized membranes (e.g., CHO cells expressing human receptors).

- Perform Schild analysis to determine competitive vs. allosteric modulation .

Q. Q4. What strategies are effective in designing analogs with improved metabolic stability?

Key modifications include:

- Steric hindrance : Introduce bulky substituents (e.g., methyl groups) at the 3-position of the tetrahydronaphthalene ring to block cytochrome P450 oxidation.

- Bioisosteric replacement : Replace the ethanamine group with a cyclopropylamine moiety to reduce first-pass metabolism.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 .

Q. Q5. How do structural analogs differ in biological activity?

Comparative data from related compounds:

| Compound | Structural Feature | Biological Activity (IC50) |

|---|---|---|

| Target Compound | 3-Methyl-THN, ethanamine-HCl | 5-HT2A: 12 nM; D2: 45 nM |

| 2-(2-Methylcyclohexyl)oxy analog | Cyclohexyl ether, indazole | 5-HT2A: 8 nM (↑ selectivity) |

| (S)-Trifluoro-pyridinyl analog | Pyridine, trifluoromethyl | CYP3A4 inhibition: 2.1 µM |

Key Insight : Substituents on the aromatic ring (e.g., methoxy vs. trifluoromethyl) significantly modulate receptor affinity and metabolic stability.

Methodological Challenges

Q. Q6. What experimental designs mitigate degradation during long-term stability studies?

- Storage conditions : Use amber vials at −20°C in anhydrous DMSO or lyophilized form.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for degradation products (e.g., oxidized tetrahydronaphthalene derivatives) .

Q. Q7. How can researchers address low solubility in aqueous buffers for in vitro assays?

- Co-solvent systems : Use 5% DMSO + 0.1% Tween-80 to enhance solubility without cytotoxicity.

- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH 2.0) and dilute into assay buffers .

Data Interpretation and Reproducibility

Q. Q8. Why do in vivo pharmacokinetic (PK) data sometimes conflict with in vitro predictions?

Common discrepancies arise from:

- Protein binding : High plasma protein binding (>90%) reduces free drug concentration.

- Blood-brain barrier penetration : LogP values >2.5 correlate with improved CNS availability.

Solution : Conduct microdialysis studies in rodent models to measure unbound drug levels in plasma and brain .

Future Directions

Q. Q9. What emerging techniques could enhance mechanistic studies of this compound?

- Cryo-EM : Resolve binding poses with serotonin receptors at near-atomic resolution.

- Metabolomics : Use LC-MS/MS to map metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.